molecular formula C7H16ClNO2 B2726510 Methyl propylalaninate hydrochloride CAS No. 2170123-33-6

Methyl propylalaninate hydrochloride

Cat. No.: B2726510
CAS No.: 2170123-33-6
M. Wt: 181.66
InChI Key: PNUQRODETMZKTB-UHFFFAOYSA-N
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Description

Methyl propylalaninate hydrochloride is an organic compound that belongs to the class of amino acid derivatives It is a hydrochloride salt form of methyl propylalaninate, which is a derivative of alanine

Scientific Research Applications

Methyl propylalaninate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

Information on safety and hazards is crucial for handling and storing the compound. This can include toxicity information, handling precautions, and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl propylalaninate hydrochloride can be synthesized through the esterification of propylalanine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl propylalaninate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products:

    Oxidation: Propylalanine carboxylic acid.

    Reduction: Propylalanine amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl alaninate hydrochloride
  • Ethyl propylalaninate hydrochloride
  • Methyl phenylalaninate hydrochloride

Comparison: Methyl propylalaninate hydrochloride is unique due to its specific alkyl chain length and ester group, which confer distinct chemical and physical properties Compared to methyl alaninate hydrochloride, it has a longer alkyl chain, which may affect its solubility and reactivity Ethyl propylalaninate hydrochloride has a similar structure but with an ethyl group instead of a methyl group, leading to differences in steric and electronic effects

Properties

IUPAC Name

methyl 2-(propylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5-8-6(2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUQRODETMZKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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